7-Chloro-3-methylthieno[3,2-B]pyridine
Overview
Description
7-Chloro-3-methylthieno[3,2-B]pyridine is a chemical compound with the molecular formula C8H6ClNS. It is characterized by its unique structure, which includes a thieno[3,2-B]pyridine core with a chlorine atom at the 7th position and a methyl group at the 3rd position. This compound is typically found as an off-white solid and has a molecular weight of 183.66 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-methylthieno[3,2-B]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminothiophene derivatives with appropriate halogenating agents and methylating agents under controlled conditions. The reaction typically requires heating and the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-3-methylthieno[3,2-B]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding sulfoxides and sulfones.
Reduction: Reduction reactions typically yield the corresponding thieno[3,2-B]pyridine derivatives with reduced functional groups.
Scientific Research Applications
7-Chloro-3-methylthieno[3,2-B]pyridine has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding studies.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 7-Chloro-3-methylthieno[3,2-B]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
7-Chloro-3-methylthieno[3,2-B]pyridine is structurally similar to other thieno[3,2-B]pyridine derivatives, but its unique substitution pattern sets it apart. Some similar compounds include:
3-Methylthieno[3,2-B]pyridine: Lacks the chlorine atom at the 7th position.
7-Chlorothieno[3,2-B]pyridine: Lacks the methyl group at the 3rd position.
3-Chlorothieno[3,2-B]pyridine: Has the chlorine atom at the 3rd position instead of the 7th position.
These compounds exhibit different chemical and biological properties due to their distinct substitution patterns.
Properties
IUPAC Name |
7-chloro-3-methylthieno[3,2-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-5-4-11-8-6(9)2-3-10-7(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXODMYMGCQSCRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C(C=CN=C12)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10725555 | |
Record name | 7-Chloro-3-methylthieno[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10725555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953045-91-5 | |
Record name | 7-Chloro-3-methylthieno[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10725555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Chloro-3-methylthieno[3,2-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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